molecular formula C13H24NNaO3 B571564 Sodium caproyl sarcosinate CAS No. 30377-07-2

Sodium caproyl sarcosinate

Cat. No. B571564
CAS RN: 30377-07-2
M. Wt: 265.329
InChI Key: LXXIWMVZOWQLIH-UHFFFAOYSA-M
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Description

Sodium caproyl sarcosinate is an anionic surfactant derived from sarcosine . It is reported to function in cosmetics as a hair conditioning agent and can also function as a surfactant or cleansing agent .


Synthesis Analysis

Sodium caproyl sarcosinate is usually synthesized through acylation and neutralization reactions involving lauric acid and sodium sarcosine . Amino acids acylation with fatty acid chlorides in the alkaline aqueous medium after Schotten-Baumann reaction yields sodium salts of a mixture of N α -acylamino acids and fatty acids .


Molecular Structure Analysis

The molecular formula of Sodium caproyl sarcosinate is C13H24NNaO3 . It is composed of an amide comprising a fatty acyl residue and sarcosine .


Chemical Reactions Analysis

The carboxylate of Sodium caproyl sarcosinate has a pKa of about 3.6 and is therefore negatively charged in solutions of pH greater than about 5.5 . It can form micelle-like aggregates when mixed with other surfactants .


Physical And Chemical Properties Analysis

Sodium caproyl sarcosinate is an anionic surfactant with a hydrophobic 12-carbon chain and a hydrophilic carboxylate . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Surfactant Systems

  • Scientific Field: Chemistry
  • Application Summary: Sodium caproyl sarcosinate is used in surfactant systems, which are substances that can reduce the surface tension of liquids, allowing them to spread out more easily .
  • Methods of Application: Sodium caproyl sarcosinate is combined with other surfactants to create a system with improved properties in terms of surface tension and foaming power .
  • Results: The surfactant systems containing Sodium caproyl sarcosinate showed synergetic behavior, leading to improved properties in terms of surface tension and foaming power .

Marble Industry

  • Scientific Field: Industrial Waste Management
  • Application Summary: Sodium caproyl sarcosinate is used as a flotation collector in the marble industry to produce high value-added filler from harmful dust .
  • Methods of Application: Sodium caproyl sarcosinate is used to selectively float calcite, a calcium mineral, from ultrafine marble waste .

Biological Separation and Protein Stability

  • Scientific Field: Biochemistry
  • Application Summary: Sodium caproyl sarcosinate has been found to be useful in achieving biological separation and maintaining protein stability .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

RNA Purification

  • Scientific Field: Molecular Biology
  • Application Summary: Sodium caproyl sarcosinate is useful in concentrated salt solutions used in the cell lysis step during RNA purification .
  • Methods of Application: It helps avoid excessive foaming during the cell lysis step .
  • Results: The specific results or outcomes of this application are not detailed in the source .

Membrane Protein Purification

  • Scientific Field: Biochemistry
  • Application Summary: Sodium caproyl sarcosinate is commonly employed for purifying membrane proteins .
  • Methods of Application: It facilitates cell lysis in RNA purification protocols and membrane solubilization .
  • Results: The specific results or outcomes of this application are not detailed in the source .

Personal Care Products

  • Scientific Field: Cosmetology
  • Application Summary: Sodium caproyl sarcosinate is commonly used in shampoos, toothpaste, shaving foams, and foam wash products .
  • Methods of Application: It creates a rich and stable lather that can enhance the appearance and feel of the hair and skin .
  • Results: The specific results or outcomes of this application are not detailed in the source .

Antimicrobial Agent

  • Scientific Field: Microbiology
  • Application Summary: Sodium caproyl sarcosinate has been found to inhibit the bacterial flora of human saliva and gut at 0.25% concentration. It also acts as a fungistatic agent in aqueous dispersion at 1% concentration .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results: The specific results or outcomes of this application are not detailed in the source .

Drug Delivery

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: Sodium caproyl sarcosinate can help carry other small molecules, such as drugs, through the skin .
  • Methods of Application: Addition of a mixture of equal parts of sodium caproyl sarcosinate and the non-ionic surfactant sorbitan monolaurate (S20) to a buffered water:ethanol solution led to the formation of micelle-like aggregates .
  • Results: The specific results or outcomes of this application are not detailed in the source .

Bath, Shower & Soaps

  • Scientific Field: Cosmetology
  • Application Summary: Sodium caproyl sarcosinate is used in bath, shower, and soap products .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results: The specific results or outcomes of this application are not detailed in the source .

Future Directions

The safety and efficacy of Sodium caproyl sarcosinate in cosmetic products continue to be studied. Future research may focus on its potential applications in other fields such as biomedicine, remediation of polluted water, and nanocomposite materials .

properties

IUPAC Name

sodium;2-[decanoyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3.Na/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17;/h3-11H2,1-2H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXIWMVZOWQLIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184452
Record name Sodium caproyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium caproyl sarcosinate

CAS RN

30377-07-2
Record name Sodium caproyl sarcosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium caproyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM CAPROYL SARCOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85D15685U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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